Tetrapropylammonium

Descripción

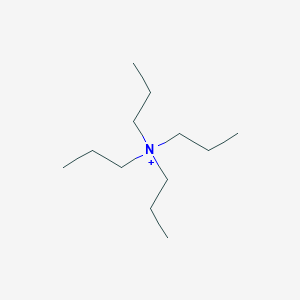

Structure

3D Structure

Propiedades

Número CAS |

13010-31-6 |

|---|---|

Fórmula molecular |

C12H28N+ |

Peso molecular |

186.36 g/mol |

Nombre IUPAC |

tetrapropylazanium |

InChI |

InChI=1S/C12H28N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1 |

Clave InChI |

OSBSFAARYOCBHB-UHFFFAOYSA-N |

SMILES |

CCC[N+](CCC)(CCC)CCC |

SMILES canónico |

CCC[N+](CCC)(CCC)CCC |

Otros números CAS |

13010-31-6 |

Sinónimos |

tetrapropylamine tetrapropylammonium |

Origen del producto |

United States |

Foundational & Exploratory

What are the chemical properties of Tetrapropylammonium bromide

An In-depth Technical Guide to the Chemical Properties of Tetrapropylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound bromide (TPABr), a quaternary ammonium (B1175870) salt, is a versatile compound utilized across various scientific and industrial domains. Its applications range from a phase transfer catalyst in pharmaceutical and agrochemical synthesis to a structure-directing agent in the synthesis of zeolites.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and handling procedures, tailored for a technical audience.

Chemical and Physical Properties

This compound bromide is a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[4][5][6] This property necessitates storage in a cool, dry, and well-ventilated area.[2] It is known to be incompatible with strong oxidizing agents.[6][7]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound bromide.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈BrN | [2][4][8] |

| Molecular Weight | 266.26 - 266.27 g/mol | [2][4][9] |

| Appearance | White to off-white crystalline solid/powder | [1][4][5] |

| Melting Point | 265 - 274 °C (518 °F) | [1][6][9] |

| Decomposition Temp. | 518 °F (~270 °C) | [9] |

| Solubility in Water | ≥ 100 mg/mL at 21.5 °C; 100 g/L | [4][7][10] |

| pH (100 g/L solution) | 5 - 7 | [6] |

| Sensitivity | Hygroscopic | [2][6] |

Table 2: Structural and Spectroscopic Data

| Property | Value | Source(s) |

| Exact Mass | 265.14051 Da | [4][11] |

| Monoisotopic Mass | 265.14051 Da | [4][11] |

| Topological Polar Surface Area | 0 Ų | [4][11] |

| Crystal System | Tetragonal | [4] |

| Space Group | I -4 | [4] |

| Lattice Parameters | a = 8.2048 Å, b = 8.2048 Å, c = 10.7389 Å | [4] |

| α = 90°, β = 90°, γ = 90° | [4] |

Synthesis and Purification

The primary method for synthesizing this compound bromide is the quaternization of tripropylamine (B89841) with propyl bromide.

Synthesis Workflow

The general workflow for the synthesis of TPABr involves the reaction of the precursors in a suitable solvent, followed by isolation and purification of the product.

Caption: General workflow for the synthesis of this compound bromide.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on common literature methods.[12][13]

-

Reaction Setup : To a pressure kettle or a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tripropylamine, 1-bromopropane, and a polar solvent (e.g., dimethylformamide).[13][14] The reaction can be carried out with or without a solvent.

-

Reaction Conditions : Heat the mixture with stirring to a temperature between 60°C and 160°C.[12][13] The optimal temperature is often between 100°C and 130°C.[13] Maintain the reaction for a period ranging from 2 to 32 hours.[13][15]

-

Product Isolation : After the reaction period, cool the mixture. The this compound bromide product, which is a solid, will precipitate from the solution.[13]

-

Filtration and Washing : Filter the solid product from the reaction mixture. Wash the collected crystals 2-3 times with a suitable organic solvent, such as ethyl acetate, to remove unreacted starting materials and byproducts.[14]

-

Drying : Dry the purified product in an oven, preferably under reduced pressure, at a temperature around 110°C to remove residual solvents.[6]

Experimental Protocol: Purification

For high-purity applications, recrystallization is recommended.[6]

-

Dissolution : Dissolve the crude TPABr in a minimal amount of a suitable hot solvent or solvent mixture, such as ethyl acetate/ethanol (9:1), acetone, or methanol.

-

Crystallization : Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization.

-

Collection : Collect the crystals by filtration.

-

Drying : Dry the crystals under vacuum at an elevated temperature (e.g., 110°C).[6]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of synthesized this compound bromide.

Characterization Workflow

The following diagram illustrates the typical analytical workflow for TPABr.

Caption: Standard analytical techniques for TPABr characterization.

Experimental Protocols: Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose : To confirm the molecular structure.

-

Protocol :

-

Prepare the sample by dissolving a small amount of TPABr (e.g., ~40 mg) in a deuterated solvent (e.g., 0.5 mL CDCl₃ or DMSO-d₆) in an NMR tube.[16][17]

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[16][17]

-

Expected ¹H NMR Shifts (in CDCl₃) : Signals corresponding to the three different protons of the propyl chains are typically observed: a triplet around 1.0-1.1 ppm (-CH₃), a multiplet around 1.7-1.8 ppm (-CH₂-), and a multiplet around 3.3-3.4 ppm (N-CH₂-).[16]

-

Expected ¹³C NMR Shifts : Signals for the three distinct carbons of the propyl chains are expected.

-

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose : To identify characteristic functional groups and bond vibrations.

-

Protocol :

Safety and Handling

This compound bromide requires careful handling due to its potential health effects.

-

Hazards : The compound is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[4][7] In sensitized individuals, it may cause severe allergic reactions.[7] When heated to decomposition, it can emit toxic fumes including nitrogen oxides (NOx) and hydrogen bromide gas.[9][20]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.[20][21][22]

-

Spill Cleanup : For small spills, dampen the solid material with water and transfer it to a suitable container. Use absorbent paper dampened with water to clean up any remaining residue. Seal all contaminated materials in a vapor-tight plastic bag for disposal. Wash the contaminated surface with soap and water.[7]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. Keep containers tightly sealed to protect from moisture due to its hygroscopic nature.[2]

Key Applications and Logical Relationships

The chemical nature of TPABr dictates its primary applications.

Caption: Relationship between TPABr's structure, properties, and applications.

Its structure as a quaternary ammonium salt with four propyl groups gives the cation both ionic character and significant lipophilicity. This dual nature allows it to act as a phase transfer catalyst , shuttling anions from an aqueous phase to an organic phase to facilitate reactions.[1][3] The specific size and shape of the this compound cation allow it to function as a template or structure-directing agent in the hydrothermal synthesis of microporous materials like zeolites.[3][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CatOnium TPAB | CAS: 1941-30-6 | [vestachem.com]

- 3. sacheminc.com [sacheminc.com]

- 4. This compound bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. This compound bromide | 1941-30-6 [chemicalbook.com]

- 7. This compound BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound bromide [webbook.nist.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pufengchem.com [pufengchem.com]

- 11. This compound bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. (560ix) Synthesis of this compound Bromide (TPABr) | AIChE [proceedings.aiche.org]

- 13. US4931593A - Method for producing this compound bromide - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. EP0335067B1 - Process for the production of this compound bromide - Google Patents [patents.google.com]

- 16. This compound bromide(1941-30-6) 1H NMR [m.chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. distantreader.org [distantreader.org]

- 20. sdfine.com [sdfine.com]

- 21. lobachemie.com [lobachemie.com]

- 22. This compound bromide - Safety Data Sheet [chemicalbook.com]

Synthesis and purification of Tetrapropylammonium hydroxide

An In-depth Technical Guide to the Synthesis and Purification of Tetrapropylammonium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of this compound hydroxide (TPAOH), a quaternary ammonium (B1175870) compound with significant applications in various fields, including as a structure-directing agent in zeolite synthesis, a phase-transfer catalyst, and in the electronics industry.[1][2][3][4][5][6]

Synthesis of this compound Hydroxide

The synthesis of TPAOH is typically a two-step process. The first step involves the formation of a this compound halide salt, which is then converted to the hydroxide in the second step.

Step 1: Synthesis of this compound Halide

The most common method for synthesizing this compound halides is the Menshutkin reaction, which involves the alkylation of a tertiary amine (tripropylamine) with an alkyl halide (e.g., n-bromopropane).[1]

Reaction: (C₃H₇)₃N + C₃H₇Br → (C₃H₇)₄N⁺Br⁻

A general experimental protocol for this step is as follows:

Experimental Protocol: Synthesis of this compound Bromide

-

Materials: Tripropylamine (B89841), n-bromopropane, ethanol (B145695).

-

Procedure:

-

In a reaction flask, dissolve tripropylamine in ethanol.

-

Slowly add n-bromopropane to the solution while stirring.

-

The reaction mixture is typically heated to reflux for a specified period to ensure complete reaction.

-

After cooling, the resulting this compound bromide salt may precipitate and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Step 2: Conversion to this compound Hydroxide

Several methods exist to convert the this compound halide to this compound hydroxide. The choice of method often depends on the desired purity, cost, and scale of production.[1][7][8][9]

Common Conversion Methods:

-

Reaction with Silver Oxide: While effective, this method is often limited by the high cost of silver oxide.[7][8]

-

Reaction: 2(C₃H₇)₄N⁺X⁻ + Ag₂O + H₂O → 2(C₃H₇)₄N⁺OH⁻ + 2AgX↓ (where X = halide)

-

-

Ion Exchange Chromatography: This is a widely used method for preparing high-purity TPAOH.[1][10] A strong anion exchange resin in the hydroxide form is used to replace the halide ion with a hydroxide ion.

-

Electrodialysis: This method, particularly bipolar membrane electrodialysis (BMED), is a sustainable and increasingly popular alternative for producing high-purity TPAOH.[1][7][8] It avoids the use of costly reagents and minimizes waste generation.

-

Reaction with Potassium Hydroxide: This method involves the reaction of this compound halide with potassium hydroxide in an organic solvent, followed by filtration to remove the precipitated potassium halide.[9][11][12]

Below is a diagram illustrating the general synthesis workflow:

Purification of this compound Hydroxide

Achieving high purity is crucial for many applications of TPAOH, especially in the electronics industry.[13] Several techniques can be employed to purify the final product, primarily to remove residual halide ions and other impurities.

Purification Methods

-

Ion Exchange Chromatography: As mentioned in the synthesis section, ion exchange is also a powerful purification technique. By passing the TPAOH solution through an anion exchange resin, residual halide ions can be effectively removed.[10] Cation exchange resins can be used to remove metal ion impurities.[10]

-

Diffusion Dialysis: This method utilizes an anion exchange membrane to separate impurity ions, such as bromide, from the TPAOH solution.[14] It is a simple and effective method that does not require the addition of other chemicals.[14]

-

Electrodialysis: Bipolar membrane electrodialysis can be used for both the synthesis and purification of TPAOH, offering a continuous process to achieve high purity levels.[7]

-

Crystallization: Recrystallization from a suitable solvent, such as water, can be used to purify the TPAOH product.[9]

The following diagram outlines the general purification process:

Experimental Protocols

Synthesis of TPAOH via Reaction with Potassium Hydroxide

This protocol is based on a method described in the literature.[11]

-

Materials: this compound bromide (10 mmol, 2.7 g), potassium hydroxide (11 mmol, 0.62 g), ethanol (10 mL).

-

Procedure:

-

Place this compound bromide in a 50 mL reaction flask.

-

Evacuate the flask and backfill with nitrogen three times.

-

Add distilled ethanol under a nitrogen atmosphere.

-

Heat the mixture to 40°C for 10 minutes.

-

Add solid potassium hydroxide to the reaction mixture.

-

Allow the reaction to proceed for 12 hours.

-

Filter the mixture to remove the precipitated potassium bromide.

-

Allow the filtrate to stand at a low temperature for 6 hours under a nitrogen atmosphere to precipitate any remaining solids.

-

Filter the solution again. Repeat the low-temperature standing and filtration steps two more times to obtain the this compound hydroxide solution in ethanol.

-

Purification of TPAOH using Diffusion Dialysis

This protocol is adapted from a patented method.[14]

-

Apparatus: A diffusion dialysis device comprising an alkali chamber and a water chamber separated by an anion exchange membrane.

-

Procedure:

-

Add 250 mL of a 0.66 mol/L crude this compound hydroxide solution to the alkali chamber.

-

Add 250 mL of deionized water to the water chamber.

-

Allow the static treatment to proceed for 80 to 110 hours.

-

During this time, impurity anions (e.g., bromide ions) will diffuse from the alkali chamber to the water chamber, resulting in a purified TPAOH solution in the alkali chamber.

-

Quantitative Data

The following tables summarize quantitative data found in the search results.

Table 1: Purity of TPAOH after Purification by Diffusion Dialysis [14]

| Chamber | Initial TPAOH Concentration (mol/L) | Final TPAOH Concentration (mol/L) | Final Bromide Ion Concentration (ppm) |

| Alkali Chamber | 0.66 | 0.63 | - |

| Water Chamber | 0 | 0.0032 | 450 |

Table 2: Performance of Bipolar Membrane Electrodialysis for TPAOH Production [7][8]

| Parameter | Value |

| Salt Concentration | 0.3 mol L⁻¹ |

| Current Density | 200 A m⁻² |

| Highest Conversion | 91.6% |

| TPAOH Concentration | 25% |

| Bromide Content | 176 ppm |

| Energy Consumption | 1.897 kWh kg⁻¹ |

Characterization

The final TPAOH product can be characterized using various analytical techniques to confirm its identity and purity. These include:

-

Titration: To determine the concentration of the hydroxide solution.[15]

-

Spectroscopy (NMR, IR): To confirm the chemical structure of the this compound cation.[16]

-

Ion Chromatography: To quantify the concentration of residual halide and other ionic impurities.

Safety and Handling

This compound hydroxide is a corrosive substance that can cause severe skin burns and eye damage.[17][18][19][20] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

PPE: Wear chemical safety goggles or a face shield, chemical-resistant gloves, and protective clothing.[17][18][19][20]

-

Handling: Avoid contact with skin, eyes, and clothing.[17][21] Do not breathe vapors or mists.[17] Wash thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[17][21]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[17][18] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[18] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[17][18] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[17] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately.[17][18] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydroxide | 4499-86-9 [chemicalbook.com]

- 4. Tetrapropyl Ammonium Hydroxide Market Insights Reveal New Opportunities in Research Applications - HackMD [hackmd.io]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydroxide (40% solution in water) for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102030662A - Preparation method of tetra-propyl ammonium hydroxide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound hydroxide synthesis - chemicalbook [chemicalbook.com]

- 12. CN101870659A - Preparation method for tetra-alkyl ammonium hydroxide and application - Google Patents [patents.google.com]

- 13. persistencemarketresearch.com [persistencemarketresearch.com]

- 14. Method for purifying this compound hydroxide based on diffusion dialysis - Eureka | Patsnap [eureka.patsnap.com]

- 15. This compound hydroxide, 25% in water 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 16. This compound hydroxide | C12H29NO | CID 20586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapropylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium (TPA) salts are a class of quaternary ammonium (B1175870) compounds characterized by a central nitrogen atom bonded to four propyl groups. These salts have garnered significant interest across various scientific and industrial domains due to their versatile properties. They serve as crucial components in organic synthesis, materials science, and increasingly, in pharmaceutical development. Their utility as phase-transfer catalysts, structure-directing agents in zeolite synthesis, and as counterions to modify the properties of active pharmaceutical ingredients (APIs) underscores their importance. This technical guide provides a comprehensive overview of the physical and chemical properties of various TPA salts, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action and applications.

Physical and Chemical Properties

The physicochemical properties of this compound salts are largely influenced by the nature of the counter-anion. A summary of key quantitative data for several common TPA salts is presented below for easy comparison.

Data Presentation of Physical Properties

| Salt Name | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| This compound Bromide | C₁₂H₂₈BrN | 266.26 | White to off-white crystalline powder[1] | 266-272[2] | Soluble in water and methanol.[3] |

| This compound Chloride | C₁₂H₂₈ClN | 221.81[4] | White crystalline solid[5][6][7] | 235-242[8] | Soluble in water and acetone.[9][10] |

| This compound Iodide | C₁₂H₂₈IN | 313.26[11] | White to almost white powder to crystal[12] | 280-285 (decomposes)[9][13] | Soluble in water, methanol, ethanol, acetone, chloroform, and acetonitrile.[2] |

| This compound Hydroxide (B78521) | C₁₂H₂₉NO | 203.36[6] | Colorless to slightly yellow liquid (as a solution) | Not applicable (typically supplied as a solution) | Highly soluble in water; soluble in polar organic solvents.[12] |

| This compound Tetrafluoroborate | C₁₂H₂₈BF₄N | 273.16[8] | Colorless crystal | 245-247 | Soluble in water and organic solvents.[8][10] |

| This compound Perchlorate | C₁₂H₂₈ClNO₄ | 285.80 | White chunks | 238-240 | Data not readily available |

Crystal Structure

The crystal structure of this compound salts is crucial for understanding their solid-state properties. X-ray diffraction studies have provided detailed structural information for some of these salts.

| Salt | Crystal System | Space Group | Unit Cell Parameters | Reference |

| This compound Bromide | Tetragonal | I-4 | a = 8.2048 Å, b = 8.2048 Å, c = 10.7389 Å, α = 90°, β = 90°, γ = 90° | [8] |

| This compound Iodide (low-temp. phase) | Orthorhombic | P2₁2₁2₁ | a = 14.037 Å, b = 11.7160 Å, c = 9.3020 Å, α = 90°, β = 90°, γ = 90° | [8][14] |

| This compound hydrogen carbonate | Monoclinic | P2₁/n | a = 8.9493 Å, b = 15.2470 Å, c = 11.3846 Å, β = 93.824° | [15] |

Electrochemical Properties

This compound salts are frequently used as supporting electrolytes in electrochemical studies due to their wide electrochemical windows and good solubility in organic solvents.

| Salt | Solvent | Ionic Conductivity | Electrochemical Stability Window (V) | Reference |

| Tetraethylammonium Tetrafluoroborate (for comparison) | Acetonitrile | High | ~5.3 | [16] |

| Tetrabutylammonium (B224687) Hexafluorophosphate (for comparison) | Propylene (B89431) Carbonate | - | - | [10] |

| Tetraethylammonium Hexafluorophosphate (for comparison) | Propylene Carbonate | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound salts, compiled from various sources.

Synthesis Protocols

This protocol is based on the Menshutkin reaction, which involves the alkylation of a tertiary amine.

Materials:

-

n-Propyl bromide

-

A polar solvent (e.g., dimethylformamide, nitromethane, or butanone)[11][16]

-

Ethyl acetate (B1210297) (for recrystallization)[16]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tripropylamine and n-propyl bromide in a 1:1 molar ratio.

-

Add a polar solvent. The reaction can be carried out at temperatures ranging from 60°C to 160°C.[2]

-

Heat the mixture under reflux with stirring for a sufficient period (e.g., 6 to 24 hours) to form a solution containing TPABr.[2][11][16] The reaction progress can be monitored by the disappearance of the two initial phases.[11]

-

After the reaction is complete, cool the solution. The product may precipitate upon cooling.

-

Recover the crude product by filtration.

-

For purification, recrystallize the crude TPABr from a suitable solvent such as ethyl acetate.[16]

-

Dry the purified white crystals under vacuum.

TPAOH is a critical structure-directing agent in the synthesis of zeolites like ZSM-5.

Materials for ZSM-5 Synthesis:

-

Colloidal silica (B1680970) (e.g., LUDOX HS-40)

-

Aluminum sulfate (B86663) octadecahydrate

-

This compound hydroxide (TPAOH) solution (e.g., 1.0 M in H₂O)

-

Sodium hydroxide

-

Deionized water

Procedure for ZSM-5 Synthesis:

-

Prepare an aqueous solution of sodium hydroxide.

-

Add aluminum sulfate octadecahydrate to the sodium hydroxide solution and stir until completely dissolved.

-

Add the desired amount of TPAOH solution to the mixture. The TPAOH/SiO₂ ratio is a critical parameter that influences the crystallinity and morphology of the final zeolite product.[17]

-

Add colloidal silica to the synthesis mixture and stir to form a homogeneous gel.

-

Transfer the gel to a Teflon-lined stainless-steel autoclave and heat it under hydrothermal conditions (e.g., 170-180°C) for a specified duration (e.g., 72-90 minutes under microwave irradiation).[5][17]

-

After crystallization, cool the autoclave, and separate the solid product by centrifugation or filtration.

-

Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

-

Dry the synthesized zeolite overnight at a suitable temperature (e.g., 110°C).

-

Calcination at a high temperature (e.g., 550°C) is required to remove the organic template (TPAOH) from the zeolite pores.[5]

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound salts.

Sample Preparation for ¹H and ¹³C NMR:

-

Accurately weigh approximately 5-25 mg of the this compound salt for ¹H NMR and 20-100 mg for ¹³C NMR.[18]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube to a final volume of about 0.6 mL.[19] The solution should be homogeneous and free of any solid particles.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulates are present to avoid distortion of the magnetic field homogeneity.[18]

¹H NMR Parameters (Example for TPABr in CDCl₃):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Expected Chemical Shifts: The proton signals for the propyl groups will appear in the aliphatic region (typically 0.9-3.5 ppm). The α-CH₂ protons adjacent to the nitrogen will be the most downfield, followed by the β-CH₂ and γ-CH₃ protons.

¹³C NMR Parameters (Example for TPABr):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds

-

Expected Chemical Shifts: The carbon signals for the propyl groups will appear in the aliphatic region. The α-carbon will be the most downfield. For this compound bromide, the expected shifts are approximately at 11, 16, and 60 ppm.

Single-crystal XRD is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Protocol for Single-Crystal XRD Data Collection:

-

Crystal Selection: Select a high-quality single crystal (typically 0.1-0.3 mm in size) that is transparent and free of visible defects under a polarizing microscope.[3]

-

Mounting: Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential degradation.

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure.

-

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the salts.

TGA Protocol:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small amount of the sample (typically 5-15 mg) in an inert crucible (e.g., alumina (B75360) or platinum).[20]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

DSC Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Seal a small amount of the sample (typically 2-10 mg) in an aluminum pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or other phase transitions, while exothermic peaks can indicate decomposition or crystallization.

CV is employed to determine the electrochemical stability window of the this compound salt as a supporting electrolyte.

Experimental Setup:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/Ag⁺ or Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution: 0.1 M solution of the this compound salt in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile, propylene carbonate).

Procedure:

-

Polish the working electrode to a mirror finish.

-

Assemble the three-electrode cell and add the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[2]

-

Perform a background scan of the electrolyte solution without any analyte to determine the potential window.

-

Scan the potential from an initial value to a vertex potential and then back. The potential limits where a significant increase in current is observed define the electrochemical stability window of the electrolyte.

Key Applications and Mechanisms

Phase-Transfer Catalysis

This compound salts are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism of Action: The this compound cation is lipophilic due to the four propyl groups, allowing it to be soluble in the organic phase. At the same time, its ionic nature allows it to interact with anions in the aqueous phase. The PTC shuttles the reactant anion from the aqueous phase to the organic phase in the form of an ion pair. In the organic phase, the anion is less solvated and therefore more reactive, leading to an acceleration of the reaction rate. After the reaction, the cation can return to the aqueous phase to transport another reactant anion, thus completing the catalytic cycle.

Zeolite Synthesis

This compound hydroxide acts as a structure-directing agent (SDA) or template in the hydrothermal synthesis of zeolites, most notably ZSM-5.

Mechanism of Action: During the crystallization process, the this compound cations organize the inorganic silicate (B1173343) and aluminate species around them. The specific size and shape of the TPA⁺ cation direct the formation of the characteristic pore structure of the ZSM-5 zeolite. After the zeolite framework is formed, the TPAOH is trapped within the pores. It is subsequently removed by calcination at high temperatures, leaving behind a porous crystalline material.

Drug Development

In drug development, the formation of a salt between an acidic active pharmaceutical ingredient (API) and a basic counterion is a common strategy to improve the physicochemical properties of the drug, such as solubility, stability, and bioavailability. While specific examples for this compound are not as prevalent as for smaller inorganic cations, the principle of using bulky organic cations to modify API properties is an active area of research. The lipophilicity of the this compound cation can be leveraged to enhance the solubility of an acidic drug in lipid-based formulations.

Logical Relationship in API Salt Formation: The selection of a suitable counterion for an acidic API involves considering the pKa difference between the API and the counterion's conjugate acid, as well as the desired physicochemical properties of the final salt.

Conclusion

This compound salts are a versatile class of compounds with a wide range of applications stemming from their unique physical and chemical properties. This guide has provided a detailed overview of these properties, along with experimental protocols for their synthesis and characterization, and an exploration of their mechanisms of action in key applications. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this compound salts in their respective fields. Further research into the electrochemical properties and specific applications in drug formulation will undoubtedly continue to expand the utility of these important chemical entities.

References

- 1. This compound bromide | 1941-30-6 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. A phase-transfer-assisted strategy for oxidation-based biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. This compound bromide | C12H28N.Br | CID 74745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What are the reaction mechanisms involving this compound Hydroxide? - Blog [chemkente.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced NSAIDs Solubility in Drug-Drug Formulations with Ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Hydroxide Treatment of Aged Dry Gel to Make Hierarchical TS-1 Zeolites for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. This compound bromide(1941-30-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Structure and Stability of the Tetrapropylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapropylammonium (TPA) cation, [N(CH₂CH₂CH₃)₄]⁺, is a quaternary ammonium (B1175870) ion of significant interest in various fields, including as a structure-directing agent in zeolite synthesis, a phase-transfer catalyst, and a component of ionic liquids. Its efficacy and safety in these applications are intrinsically linked to its molecular structure and stability. This technical guide provides a comprehensive overview of the structural characteristics and the thermal, chemical, and electrochemical stability of the TPA cation, supported by quantitative data, detailed experimental methodologies, and logical diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Structure of the this compound Cation

The this compound cation consists of a central nitrogen atom bonded to four propyl groups. The nitrogen atom is sp³-hybridized, resulting in a tetrahedral geometry.

Molecular Geometry

The overall shape of the TPA cation is approximately spherical, with the four propyl chains extending from the central nitrogen atom. The flexibility of the propyl chains allows for various conformations, but the most stable arrangement is one that minimizes steric hindrance between the alkyl groups.

Bond Lengths and Angles

Crystallographic studies of this compound salts provide precise data on the intramolecular geometry of the cation. The following table summarizes typical bond lengths and angles.

| Parameter | Value | Reference |

| Bond Lengths | ||

| C-N | ~1.51 Å | [1] |

| C-C | ~1.52 Å | Inferred from standard sp³-sp³ bond lengths |

| C-H | ~1.09 - 1.10 Å | [1] |

| Bond Angles | ||

| C-N-C | ~109.5° (tetrahedral) | [2] |

| N-C-C | ~109.5° (tetrahedral) | Inferred from standard sp³ bond angles |

| C-C-C | ~109.5° (tetrahedral) | Inferred from standard sp³ bond angles |

Note: The values presented are averages and can vary slightly depending on the counter-ion and the crystal packing forces in the solid state.

Ball-and-stick model of the this compound cation.

Stability of the this compound Cation

The stability of the TPA cation is a critical factor for its application, particularly under harsh conditions such as high temperatures or extreme potentials.

Thermal Stability

The thermal stability of this compound salts is influenced by the nature of the counter-ion. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature.

| Compound | Decomposition Temperature (°C) | Notes | Reference |

| This compound Chloride | 237.2 | One-step decomposition | [2] |

| This compound Bromide | > 250 (Melting Point: ~252-258) | Decomposition follows melting | [3] |

| This compound Triiodide | ~98 (Melting Point) | Decomposition occurs around the melting point | [4] |

| [N(C₃H₇)₄]₂ZnBr₄ | Two-stage decomposition | First stage starts around 250°C | [2] |

The thermal decomposition of tetraalkylammonium salts generally proceeds through the Hofmann elimination reaction when a hydroxide (B78521) counter-ion is present, or through a nucleophilic substitution (retro-Menshutkin reaction) with halide counter-ions at higher temperatures. The primary gaseous product of the thermal decomposition of TPA salts is propene, with the formation of tripropylamine.

References

A Comprehensive Technical Guide to the Solubility of Tetrapropylammonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of tetrapropylammonium bromide (TPAB) in various organic solvents. Understanding the solubility of this quaternary ammonium (B1175870) salt is crucial for its application as a phase-transfer catalyst, electrolyte, and in the synthesis of novel materials. This document compiles available quantitative data, offers detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data

Precise quantitative solubility data for this compound bromide in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for the closely related and structurally similar compound, tetrabutylammonium (B224687) bromide (TBAB), can provide valuable insights and a predictive baseline for formulation and experimental design. The following tables summarize the available quantitative solubility data for both TPAB and TBAB in various organic solvents at different temperatures.

Table 1: Solubility of this compound Bromide (TPAB) in Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (B87167) (DMSO) | Room Temperature | Soluble (qualitative) |

Note: A study involving the use of this compound bromide in a deep eutectic solvent mentions its dilution in deuterated dimethyl sulfoxide (DMSO), indicating its solubility in this solvent. However, specific quantitative data was not provided.

Table 2: Solubility of Tetrabutylammonium Bromide (TBAB) in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (molality) |

| Methanol | 25 | 139.6 | 4.33 |

| Methanol | 35 | 160.2 | 4.97 |

| Methanol | 45 | 184.7 | 5.73 |

| Ethanol | 25 | 61.8 | 1.92 |

| Ethanol | 35 | 73.2 | 2.27 |

| Ethanol | 45 | 87.1 | 2.70 |

| Acetone | 25 | 53.6 | 1.66 |

| Acetone | 35 | 62.9 | 1.95 |

| Acetone | 45 | 74.0 | 2.30 |

| Acetonitrile | 25 | 30.8 | 0.96 |

| Acetonitrile | 35 | 37.8 | 1.17 |

| Acetonitrile | 45 | 46.5 | 1.44 |

| 1-Propanol | 25 | 29.5 | 0.91 |

| 1-Propanol | 35 | 36.0 | 1.12 |

| 1-Propanol | 45 | 44.1 | 1.37 |

| 1-Butanol | 25 | 18.9 | 0.59 |

| 1-Butanol | 35 | 23.7 | 0.73 |

| 1-Butanol | 45 | 29.6 | 0.92 |

Note: The data for tetrabutylammonium bromide is provided as a reference due to the limited availability of quantitative data for this compound bromide.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves saturating a solvent with the solute at a constant temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials:

-

This compound bromide (analytical grade, dried)

-

Organic solvent of interest (HPLC grade or higher)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Temperature-controlled oven

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass evaporating dishes

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of dried this compound bromide to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known mass of the organic solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-warmed syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish containing the filtered saturated solution in a temperature-controlled oven. The temperature of the oven should be set high enough to evaporate the solvent in a reasonable time but low enough to avoid decomposition of the this compound bromide.

-

Drying to a Constant Mass: After the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Once cooled, weigh the evaporating dish containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved, indicating that all the solvent has been removed.

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per 100 g of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Mass of solvent = (Mass of evaporating dish + saturated solution) - (Mass of evaporating dish + residue)

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

This technical guide provides a foundational understanding of the solubility of this compound bromide in organic solvents. For specific applications, it is highly recommended to determine the solubility under the exact experimental conditions to ensure accuracy and reproducibility. The provided experimental protocol offers a robust starting point for such determinations.

An In-depth Technical Guide to the Hygroscopic Nature of Tetrapropylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt with diverse applications in pharmaceutical synthesis, catalysis, and as a structure-directing agent.[1][2] Its solid-state properties, particularly its interaction with atmospheric moisture, are critical for its handling, storage, and performance. This technical guide provides a comprehensive overview of the hygroscopic nature of TPAB, detailing its physical and chemical characteristics, the impact of water sorption, and standardized experimental protocols for its quantification. While specific quantitative hygroscopicity data for TPAB is not publicly available, this guide presents a representative moisture sorption isotherm and detailed methodologies to enable researchers to perform their own assessments.

Introduction to this compound Bromide

This compound bromide is a white to off-white crystalline solid.[1] It is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four propyl groups, with bromide as the counter-ion.[1][2] Its high solubility in water and weakly acidic nature of its aqueous solutions are notable properties.[1][2][3] TPAB is recognized as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This characteristic necessitates careful storage and handling to prevent changes in its physical and chemical properties.[1][3]

Physicochemical Properties of this compound Bromide

A summary of the key physicochemical properties of TPAB is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H28BrN | [2] |

| Molecular Weight | 266.27 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 266-272 °C | [2] |

| Solubility in Water | ≥ 100 mg/mL at 21.5 °C | [1] |

| Crystal Structure | Tetragonal, Space Group I -4 | [1] |

| Hygroscopicity | Hygroscopic | [1][2][3] |

Understanding the Hygroscopic Nature of TPAB

The hygroscopicity of a solid is its ability to attract and hold water molecules from the surrounding environment. For crystalline solids like TPAB, this interaction with water can have significant consequences:

-

Physical Changes: Moisture sorption can lead to caking, deliquescence (dissolving in the absorbed water), and changes in crystal structure.

-

Chemical Stability: The presence of water can accelerate degradation pathways, particularly for moisture-sensitive compounds.

-

Handling and Formulation: The flowability and blend uniformity of powdered TPAB can be negatively impacted by moisture uptake, complicating formulation processes.

The interaction between TPAB and water is influenced by its crystal structure. The tetragonal crystal lattice of TPAB provides sites for water molecules to adsorb onto the surface and potentially be absorbed into the bulk material.[1]

Quantitative Analysis of Hygroscopicity

The hygroscopic behavior of a substance is quantitatively described by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.

Representative Moisture Sorption Isotherm

While a specific, publicly available moisture sorption isotherm for this compound bromide has not been identified, the following table and graph represent a typical isotherm for a hygroscopic quaternary ammonium salt. This data is illustrative and serves as a guide for what researchers might expect when analyzing TPAB.

| Relative Humidity (%) | Water Uptake (% w/w) |

| 0 | 0.0 |

| 10 | 0.5 |

| 20 | 1.2 |

| 30 | 2.5 |

| 40 | 4.0 |

| 50 | 6.0 |

| 60 | 8.5 |

| 70 | 11.0 |

| 80 | 14.0 |

| 90 | 18.0 |

This data is representative and should be confirmed by experimental analysis for TPAB.

The shape of the isotherm provides insight into the sorption mechanism. A gradual increase in water uptake with increasing humidity is characteristic of many hygroscopic crystalline solids.

Experimental Protocols for Hygroscopicity Assessment

Two primary techniques are employed to experimentally determine the hygroscopicity of a solid: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the TPAB sample into a DVS sample pan.

-

Instrument Setup: Place the sample pan in the DVS instrument. Set the temperature to a constant value, typically 25 °C.

-

Drying: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is considered the dry weight of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

Equilibration: At each RH step, allow the sample mass to equilibrate. Equilibrium is typically defined as a mass change of less than 0.002% over a 10-minute interval.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is then used to plot the moisture sorption isotherm.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the amount of water present in a hygroscopic solid at a specific point in time.

-

Instrument Preparation: Set up the Karl Fischer titrator, ensuring the titration vessel is dry and sealed from atmospheric moisture. The solvent in the vessel (typically methanol) should be pre-titrated to a dry endpoint.

-

Sample Preparation: In a controlled environment with low humidity, accurately weigh a suitable amount of the TPAB sample.

-

Sample Introduction: Quickly transfer the weighed sample into the titration vessel.

-

Titration: Start the titration. The Karl Fischer reagent is added to the sample, reacting with the water present.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, typically expressed as a percentage by weight.

Logical Relationship of Hygroscopicity and Solid-State Stability

The hygroscopic nature of TPAB is intrinsically linked to its solid-state stability. Understanding this relationship is crucial for drug development professionals.

Conclusion

This compound bromide is a hygroscopic quaternary ammonium salt, a property that must be carefully managed in research and pharmaceutical development settings. While specific quantitative data on its water sorption behavior is limited in public literature, this guide provides the theoretical background and detailed experimental protocols necessary for its determination. By employing techniques such as Dynamic Vapor Sorption and Karl Fischer titration, researchers can generate the critical data needed to ensure the quality, stability, and performance of TPAB in their applications. The provided workflows and diagrams serve as a practical resource for implementing these analytical methods.

References

An In-Depth Technical Guide to Tetrapropylammonium as a Quaternary Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium (TPA) is a quaternary ammonium (B1175870) cation with the chemical formula [N(C₃H₇)₄]⁺. As a quaternary ammonium salt, it consists of a central nitrogen atom covalently bonded to four propyl groups, resulting in a positively charged ion. This structure imparts a range of unique chemical and physical properties that make it a versatile compound in various scientific and industrial applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound salts exhibit properties characteristic of quaternary ammonium compounds, including high stability and utility in diverse chemical environments.

Chemical Properties

This compound is chemically stable and resistant to degradation, except in the presence of very strong bases or nucleophiles.[1] It is often used in the form of its various salts, such as this compound bromide (TPAB), this compound chloride (TPAC), this compound hydroxide (B78521) (TPAOH), and this compound perruthenate (TPAP). The properties of these salts can vary depending on the counter-ion. For instance, this compound bromide is described as white crystals or crystalline powder and is incompatible with strong oxidizing agents.[2]

Physical Properties

The physical properties of this compound salts are crucial for their application in different experimental setups. Key quantitative data are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of this compound and its Salts

| Property | Value | Compound |

| Molar Mass | 186.362 g·mol⁻¹ | This compound (cation)[1][2] |

| Molecular Formula | C₁₂H₂₈N⁺ | This compound (cation)[1][2] |

| Melting Point | 266-272 °C | This compound bromide[3][4] |

| Water Solubility | 100 g/L | This compound bromide[3][4] |

| Melting Point | 280-285 °C | This compound iodide[5] |

| Water Solubility | Soluble | This compound iodide[5] |

Table 2: Solubility of this compound Iodide in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g of solvent) |

| 1-Butanol | 6.5[6] |

| Acetone | 5.15[6] |

| Acetonitrile | 27.8[6] |

| Benzaldehyde | 9.4[6] |

| Benzonitrile | 8.4[6] |

| Chloroform | 54.6[6] |

| Ethanol | 30.34[6] |

| Ethyl acetate | 0.07[6] |

| Methanol | 124.06[6] |

| Nitrobenzene | 4.8[6] |

| Nitromethane | 19.5[6] |

| Propionitrile | 12.4[6] |

| Water | 18.64[6] |

Synthesis of this compound Salts

The synthesis of this compound salts typically involves the alkylation of tripropylamine. This is a standard Menshutkin reaction where the tertiary amine is treated with a propyl halide.[1][2]

General Synthesis Workflow

Experimental Protocol: Synthesis of this compound Bromide

This protocol is adapted from established methods for the synthesis of quaternary ammonium salts.

-

Reaction Setup : In a pressure kettle, mix tripropylamine, 1-bromopropane, and a suitable solvent.[7]

-

Reaction Conditions : Heat the mixture with stirring. The reaction temperature and duration will influence the yield and purity of the product.[7]

-

Isolation : After the reaction is complete, add an appropriate amount of water to separate the aqueous solution of this compound bromide.[7]

-

Purification : The aqueous solution is then subjected to reduced pressure distillation to remove the solvent. The remaining product is dried to yield this compound bromide.[7]

-

Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent.

Key Applications in Research and Development

This compound and its derivatives have found significant utility in several areas of chemical research and drug development.

Structure-Directing Agent in Zeolite Synthesis

This compound hydroxide (TPAOH) is a crucial structure-directing agent (SDA) in the synthesis of zeolites, most notably ZSM-5.[8][9] The this compound cation templates the formation of the specific microporous framework of the zeolite during its crystallization.[8]

The following is a general protocol for the synthesis of ZSM-5 using TPAOH as the structure-directing agent.[9]

-

Preparation of the Synthesis Gel :

-

Dissolve sodium hydroxide in deionized water.

-

Add the aluminum source (e.g., aluminum sulfate (B86663) octadecahydrate) and stir until fully dissolved.

-

Add the specified amount of this compound hydroxide (TPAOH) solution.

-

Finally, add the silica source (e.g., colloidal silica) to the mixture.

-

-

Aging : Age the resulting gel for a specific period to ensure homogeneity.

-

Hydrothermal Crystallization : Transfer the synthesis mixture to a Teflon-lined autoclave and heat it in a microwave or conventional oven at a set temperature for a specific duration to induce crystallization.

-

Product Recovery : After crystallization, cool the autoclave, and separate the solid product by centrifugation or filtration.

-

Washing and Drying : Wash the product thoroughly with deionized water and dry it in an oven.

-

Calcination : To remove the organic template (TPA⁺), the synthesized zeolite is calcined at a high temperature (e.g., 550°C) in air.

This compound Perruthenate (TPAP) in Organic Synthesis

This compound perruthenate (TPAP) is a mild and selective oxidizing agent used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7][10][11] It is often used in catalytic amounts with a co-oxidant, such as N-methylmorpholine N-oxide (NMO).[10][11]

This protocol is based on the Ley-Griffith oxidation procedure.[12][13]

-

Reaction Setup : To a stirred solution of the primary alcohol in an anhydrous solvent (e.g., dichloromethane), add N-methylmorpholine N-oxide (NMO) and catalytic amounts of this compound perruthenate (TPAP). The reaction is typically carried out at room temperature.[12]

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up : Once the reaction is complete, filter the reaction mixture through a pad of silica gel or Celite to remove the catalyst residue.[12] The filtrate can be washed with aqueous solutions of sodium sulfite (B76179) and copper sulfate to remove excess NMO and other byproducts.[13]

-

Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.[13] Further purification can be achieved by column chromatography if necessary.

Ion Channel Blocker in Pharmacological Research

Tetraalkylammonium ions, including this compound, are known to act as blockers of various ion channels, particularly potassium (K⁺) channels.[14][15][16] This property makes them valuable tools in electrophysiology and pharmacological studies to probe the structure and function of these channels.

This compound ions can physically occlude the pore of the potassium channel, thereby preventing the flow of K⁺ ions. The binding site and the mechanism of blockade can vary depending on the specific type of potassium channel.[14]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Bromide With 266-272 A C Melting Point at Best Price in Bintulu | East West One Consortium Berhad [tradeindia.com]

- 4. This compound bromide [pufengchem.com]

- 5. alfachemic.com [alfachemic.com]

- 6. This compound iodide [chemister.ru]

- 7. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. What are the reaction mechanisms involving this compound Hydroxide? - Blog [chemkente.com]

- 9. ZSM-5 Catalysts for MTO: Effect and Optimization of the this compound Hydroxide Concentration on Synthesis and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TPAP/NMO (this compound perruthenate) - Wordpress [reagents.acsgcipr.org]

- 11. This compound Perruthenate - TPAP [organic-chemistry.org]

- 12. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. youtube.com [youtube.com]

- 14. Evidence for a direct interaction between internal tetra-alkylammonium cations and the inactivation gate of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 [elifesciences.org]

- 16. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Tetrapropylammonium as a Phase Transfer Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of tetrapropylammonium (TPA) salts as phase transfer catalysts (PTCs). It delves into the mechanism of action, key applications in organic synthesis, and detailed experimental protocols for representative reactions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development seeking to leverage the advantages of phase transfer catalysis.

Introduction to Phase Transfer Catalysis and this compound Salts

Phase transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous phase and an organic phase.[1] This is achieved through the use of a phase transfer agent, or catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1][2] Quaternary ammonium (B1175870) salts, such as this compound salts, are a prominent class of phase transfer catalysts.[3]

This compound (TPA) is a quaternary ammonium cation with the chemical formula [N(CH₃CH₂CH₂)₄]⁺. It is the cation in TPA salts such as this compound bromide (TPAB), this compound iodide (TPAI), and this compound hydroxide (B78521) (TPAH). The this compound cation consists of a central nitrogen atom bonded to four propyl groups. This structure imparts several key properties that make it an effective phase transfer catalyst:

-

Lipophilic Exterior: The four propyl groups create a nonpolar, "greasy" exterior, which allows the cation to be soluble in organic solvents.

-

Ionic Core: The positively charged nitrogen atom at the core allows it to form an ion pair with an anion.

This dual nature enables the TPA cation to pick up an anion from the aqueous phase, transport it into the organic phase, and deliver it to the organic-soluble reactant.

The Mechanism of Phase Transfer Catalysis with this compound Salts

The most widely accepted mechanism for phase transfer catalysis involving quaternary ammonium salts is the Starks' extraction mechanism . This mechanism can be illustrated with the example of a nucleophilic substitution reaction where a nucleophile (Y⁻), initially in the aqueous phase, reacts with an organic substrate (RX) in the organic phase.

The catalytic cycle can be broken down into the following key steps:

-

Anion Exchange: The this compound cation (Q⁺) from the catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the reactant anion (Y⁻) at the interface of the two phases.

-

Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase.

-

Reaction in the Organic Phase: In the organic phase, the anion (Y⁻) is weakly solvated and therefore highly reactive. It reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

-

Catalyst Regeneration: The this compound cation (Q⁺) now paired with the leaving group anion (X⁻) as Q⁺X⁻, is transferred back to the aqueous phase, or to the interface, to begin another catalytic cycle.

Applications in Organic Synthesis

This compound salts catalyze a wide range of organic reactions. Below are some key examples with illustrative quantitative data and experimental protocols. While specific data for this compound salts can be limited in the literature, data for the closely related and commonly used tetrabutylammonium (B224687) salts are often indicative of the expected performance.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the formation of ethers via an Sₙ2 reaction between an alkoxide (or phenoxide) and a primary alkyl halide. Phase transfer catalysis is particularly effective for this reaction, especially when dealing with phenols, which can be deprotonated in the aqueous phase.

Quantitative Data for Quaternary Ammonium Salt Catalyzed Williamson Ether Synthesis

| Catalyst | Alkyl Halide | Phenol (B47542)/Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Tetrabutylammonium bromide | n-Butyl bromide | Sodium phenolate | NaOH | Toluene/Water | 70 | 4 | >95 | [3] |

| Tetrabutylammonium bromide | Methyl iodide | 4-Ethylphenol | NaOH | Dichloromethane (B109758)/Water | Reflux | 1 | High | [4] |

| Tetrabutylammonium bromide | Propyl iodide | p-Cresol | NaOH | Diethyl ether/Water | Reflux | - | 67.84 | [5] |

Experimental Protocol: Synthesis of 4-Ethylanisole using Tetrabutylammonium Bromide

This protocol is adapted from a procedure using tetrabutylammonium bromide, which is expected to have similar efficacy to this compound bromide.[4]

-

Reactant Preparation: In a 5 mL conical vial, combine 150 mg of 4-ethylphenol, an appropriate amount of 25% aqueous sodium hydroxide, and a magnetic stir vane. Gently heat the mixture until the phenol dissolves.

-

Catalyst Addition: Add 45 mg of tetrabutylammonium bromide to the reaction mixture.

-

Alkylating Agent Addition: Fit the vial with a reflux condenser and add 2.61 equivalents of methyl iodide through the top of the condenser.

-

Reaction: Gently reflux the mixture with stirring for one hour.

-

Work-up:

-

Cool the reaction mixture to room temperature and then briefly in an ice bath.

-

Add 1-2 mL of diethyl ether and a small amount of distilled water.

-

Separate the aqueous layer and extract it with diethyl ether.

-

Combine the organic layers and wash them sequentially with 5% sodium hydroxide and then distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel using dichloromethane as the eluent.

-

-

Characterization: Analyze the final product by TLC and IR spectroscopy.

Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Base-catalyzed aldol condensations can be effectively carried out under phase transfer conditions, particularly when one of the carbonyl compounds is not water-soluble. This compound hydroxide (TPAH) can act as both the base and the phase transfer catalyst.

Quantitative Data for Base-Catalyzed Aldol Condensation

| Aldehyde | Ketone | Base | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Acetone | NaOH | None | Ethanol (B145695)/Water | RT | 30 | High | [6] |

| Aromatic Aldehydes | Symmetrical Ketones | NaOH | None | Ethanol/Water | RT then heat | 15-30 | - | [7] |

Experimental Protocol: General Procedure for Aldol Condensation

This is a general protocol that can be adapted for various aldehydes and ketones.[7]

-

Reactant Mixture: In a suitable flask, combine 0.90 mL of the aldehyde, 0.25 mL of the ketone, and 4 mL of 95% aqueous ethanol.

-

Base Addition: Add 3 mL of 2M aqueous sodium hydroxide to the stirred solution. This compound hydroxide could be used as an alternative base and catalyst.

-

Reaction: Stir the solution at room temperature for 15 minutes. If a precipitate has not formed or is forming slowly, heat the reaction mixture on a steam bath for an additional 10-15 minutes.

-

Isolation:

-

Once precipitation is complete, cool the mixture.

-

Isolate the solid product by vacuum filtration.

-

-

Washing: Rinse the product with pre-chilled 95% ethanol, followed by 4% acetic acid in ethanol, and finally with 95% ethanol again.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).

-

Drying and Characterization: Dry the purified crystals and determine the mass, percent yield, and melting point.

Generation of Dichlorocarbene

Dichlorocarbene (:CCl₂) is a highly reactive intermediate used in the synthesis of dichlorocyclopropanes via addition to alkenes. A common method for its generation is the alpha-elimination of hydrogen chloride from chloroform (B151607) using a strong base. Phase transfer catalysis is instrumental in this process, facilitating the reaction between the aqueous base and the organic-soluble chloroform.[8]

Quantitative Data for Dichlorocarbene Generation and Cyclopropanation

| Alkene | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene | 50% NaOH | Benzyltriethylammonium chloride | Chloroform | 40-50 | 4 | 75 | [8] |

| Cyclohexene | 50% NaOH | Benzyltriethylammonium chloride | Chloroform | 50 | 4 | 69 | [8] |

Experimental Protocol: Generation of Dichlorocarbene and Reaction with an Olefin

This protocol is based on the use of a quaternary ammonium salt as a phase transfer catalyst.[8]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place the olefin and chloroform (which acts as both the reagent and the solvent).

-

Catalyst Addition: Add a catalytic amount (1-5 mol%) of a tetraalkylammonium salt (e.g., this compound bromide).

-

Base Addition: With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). The reaction is often exothermic, and the temperature should be controlled.

-

Reaction: Continue stirring vigorously at the desired temperature (often between 40-60 °C) for several hours. The progress of the reaction can be monitored by TLC or GC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

-

Purification: Remove the solvent by rotary evaporation and purify the resulting dichlorocyclopropane derivative by distillation or chromatography.

Conclusion

This compound salts are versatile and effective phase transfer catalysts that find broad application in organic synthesis. Their ability to facilitate reactions between immiscible phases offers numerous advantages, including milder reaction conditions, increased reaction rates, and improved yields. The principles outlined in this guide, along with the provided experimental protocols, serve as a foundational resource for researchers and professionals seeking to employ this compound-mediated phase transfer catalysis in their synthetic endeavors, particularly in the context of drug discovery and development where efficient and robust synthetic methods are paramount.

References

- 1. fzgxjckxxb.com [fzgxjckxxb.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. amherst.edu [amherst.edu]

- 8. Dichlorocarbene - Wikipedia [en.wikipedia.org]

Tetrapropylammonium as a Structure-Directing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrapropylammonium (TPA+)

This compound (TPA+) is a quaternary ammonium (B1175870) cation with the chemical formula [N(C₃H₇)₄]⁺.[1] It plays a crucial role as an organic structure-directing agent (SDA), also known as a template, in the synthesis of crystalline microporous materials, most notably zeolites. Zeolites are aluminosilicate (B74896) minerals with well-defined pore structures that find widespread applications as catalysts, adsorbents, and ion-exchangers in various industrial processes, including petrochemical refining and fine chemical synthesis.[2] The specific size and shape of the TPA+ cation guide the arrangement of silicate (B1173343) and aluminate precursors during hydrothermal synthesis, leading to the formation of specific zeolite frameworks, such as the MFI-type structure of ZSM-5 and TS-1.[1][2] After the zeolite framework is formed, the occluded TPA+ is typically removed by calcination (high-temperature heating) to open up the micropores.[1]

The synthesis of TPA+ salts is generally achieved through the alkylation of tripropylamine (B89841) with a propyl halide, such as n-bromopropane, in what is known as the Menshutkin reaction.[1] The resulting halide salt can then be converted to the hydroxide (B78521) form (TPAOH) through methods like reaction with silver oxide, electrolysis, or the use of ion-exchange resins.[1]

Physicochemical Properties of TPA+ Salts

The properties of the TPA+ cation and its associated salts are critical to its function as an SDA. The cation's size, shape, and charge distribution influence its interaction with the inorganic precursors in the synthesis gel. Below are tables summarizing key physicochemical properties of this compound Bromide (TPABr) and this compound Hydroxide (TPAOH).

Table 1: Physicochemical Properties of this compound Bromide (TPABr)

| Property | Value | References |

| Chemical Formula | C₁₂H₂₈BrN | |

| Molecular Weight | 266.27 g/mol | [2] |

| Appearance | White to off-white hygroscopic crystalline powder | [2] |

| Melting Point | 260 - 270 °C (decomposes) | |

| Solubility in Water | Miscible | [2] |

| pH (1% solution) | 5 - 7 | |

| Flash Point | 270 °C |

Table 2: Physicochemical Properties of this compound Hydroxide (TPAOH)

| Property | Value | References |

| Chemical Formula | C₁₂H₂₉NO | [3] |

| Molecular Weight | 203.36 g/mol | [3] |

| Appearance | Colorless liquid (typically as a solution) | [4] |

| Density (1.0 M solution) | 1.012 g/mL at 25 °C | |

| Refractive Index (1.0 M solution) | n20/D 1.3716 | |

| pH | >7 (basic) | [5] |

Role of TPA+ in Zeolite Synthesis: Mechanism of Action